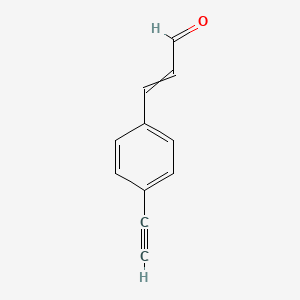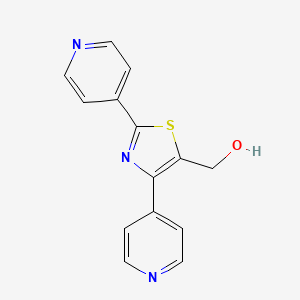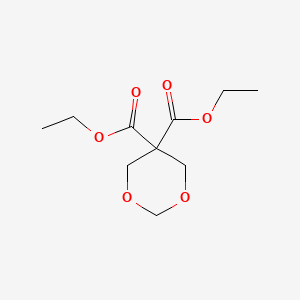
Diethyl 1,3-dioxane-5,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,3-dioxane-5,5-dicarboxylate is an organic compound with the molecular formula C10H16O6. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 1,3-dioxane-5,5-dicarboxylate can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various esters and amides
Aplicaciones Científicas De Investigación
Diethyl 1,3-dioxane-5,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl 1,3-dioxane-5,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening and ring-closing reactions, which are crucial in many synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
- Diethyl 2-(4-chlorophenyl)-1,3-dioxane-5,5-dicarboxylate
Uniqueness
Diethyl 1,3-dioxane-5,5-dicarboxylate stands out due to its specific ring structure and the presence of two ester groups. This makes it highly versatile in chemical synthesis and industrial applications. Its ability to undergo various chemical reactions under different conditions further enhances its utility compared to similar compounds .
Propiedades
Número CAS |
51335-73-0 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
diethyl 1,3-dioxane-5,5-dicarboxylate |
InChI |
InChI=1S/C10H16O6/c1-3-15-8(11)10(9(12)16-4-2)5-13-7-14-6-10/h3-7H2,1-2H3 |
Clave InChI |
NEYIRNXLWXSWAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(COCOC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




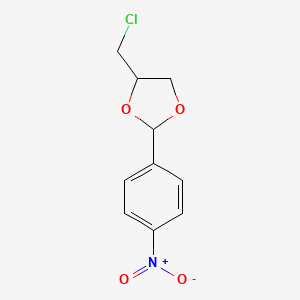
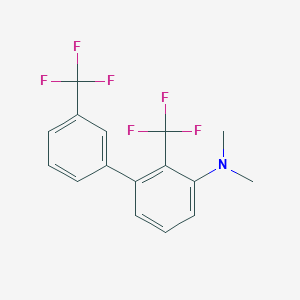
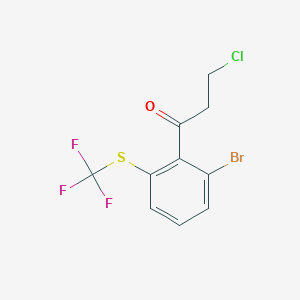
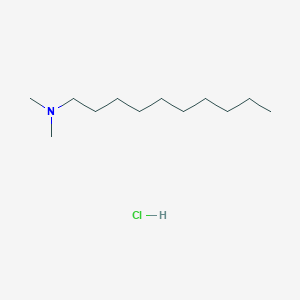
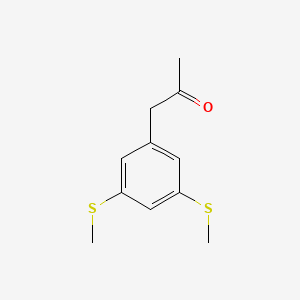


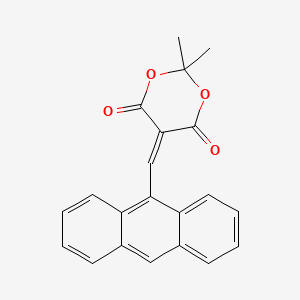
![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
